molecular formula C8H7ClN2O B12095166 3-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

3-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Cat. No.: B12095166
M. Wt: 182.61 g/mol
InChI Key: KNRFQOXFHZRRRG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloropyridine with a suitable ketone under acidic or basic conditions to form the desired naphthyridine ring . Another approach involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .

Industrial Production Methods

Industrial production of 3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 3-chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

The compound has shown potential anticancer properties through mechanisms involving the inhibition of specific cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells by interacting with molecular targets involved in cell cycle regulation and apoptosis pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been reported to possess anti-inflammatory properties. This activity is likely mediated through the modulation of inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases .

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of 3-chloropyridine with a suitable ketone under acidic or basic conditions to form the naphthyridine ring .

Industrial Production

For large-scale production, optimized batch or continuous flow processes are utilized. These methods ensure high purity and yield through controlled reaction conditions such as temperature and pressure.

Antimicrobial Study

A study conducted on the antimicrobial efficacy of this compound revealed promising results against various pathogenic bacteria. The findings suggested that modifications in the chemical structure could enhance its antibacterial potency further .

Anticancer Research

In another investigation focused on anticancer properties, this compound demonstrated significant cytotoxic effects on human cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one can be compared with other similar compounds, such as:

    1,6-naphthyridine: The parent compound with a similar core structure but lacking the chlorine and ketone functional groups.

    3-chloro-1,6-naphthyridine: Similar structure but without the dihydro and ketone functionalities.

    7,8-dihydro-1,6-naphthyridin-5-one: Lacks the chlorine substituent.

The uniqueness of 3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

3-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₈H₇ClN₂O
Molecular Weight182.61 g/mol
IUPAC Name3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one
CAS Number1260670-06-1

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound's structure allows it to modulate the activity of these targets effectively, leading to diverse biological responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, a study reported that this compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In a series of assays involving various cancer cell lines, it was found to induce apoptosis and inhibit cell proliferation. Notably, it exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent .

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at a prominent university evaluated the antimicrobial effects of several naphthyridine derivatives, including this compound. The results indicated that this compound had an EC50 value of approximately 2.1 μM against C. parvum, making it a candidate for further development in treating infections caused by this pathogen .
  • Anticancer Activity : Another study focused on the compound's effects on breast cancer cell lines (MCF-7). The results showed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the naphthyridine core can significantly affect its potency and selectivity against different biological targets. For example, modifications that enhance hydrophobic interactions or improve binding affinity to target proteins have been shown to increase efficacy.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

3-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one

InChI

InChI=1S/C8H7ClN2O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h3-4H,1-2H2,(H,10,12)

InChI Key

KNRFQOXFHZRRRG-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1N=CC(=C2)Cl

Origin of Product

United States

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